molecular formula C19H15N3O2 B2713801 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide CAS No. 2034384-50-2

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide

Cat. No.: B2713801
CAS No.: 2034384-50-2
M. Wt: 317.348
InChI Key: OLZNAWFCQWFJHG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused to a pyridine ring . The bond lengths and valence angles in the compounds were found to be close to the standard values, while the observed deviations were within the expected range .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . It was found that the interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Antiprotozoal Agents

Imidazo[1,2-a]pyridines, closely related to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide, have been studied for their potential as antiprotozoal agents. Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine demonstrated strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma and Plasmodium species (Ismail et al., 2004).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure similar to the query compound, has been identified as a potent histone deacetylase (HDAC) inhibitor. This compound, known as MGCD0103, selectively inhibits HDACs, blocks cancer cell proliferation, and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

DNA Binding Properties

Pyrrole−imidazole polyamides, which include components structurally related to the query compound, have been investigated for their DNA binding properties. These polyamides, including ImImIm-γ-PyPyPy-β-Dp and ImImImPy-γ-PyPyPyPy-β-Dp, bind specifically to sequences in the minor groove of double-stranded DNA. They demonstrate high affinity for specific sequences and provide insights into DNA recognition and potential therapeutic applications (Swalley et al., 1996).

Antiinflammatory Activity

Research on 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives, which are structurally akin to the query compound, revealed their potential antiinflammatory and analgesic properties. One of the derivatives, 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid, exhibited notable antiinflammatory activity (Di Chiacchio et al., 1998).

DNA Minor Groove Binding

Designed peptides like pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, which share structural similarities with the query compound, bind specifically to certain sequences in the DNA minor groove. These peptides form complexes with DNA and demonstrate the potential for molecular recognition in therapeutic applications (Wade et al., 1992).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-5-4-9-22-11-17(20-18(13)22)15-6-2-3-7-16(15)21-19(23)14-8-10-24-12-14/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZNAWFCQWFJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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